tert-Amyl methyl ether

Gasoline blending Volatility control Fuel oxygenates

Obtain high-purity (≥97%) tert-Amyl methyl ether (TAME), the preferred low-RVP oxygenate for gasoline blending under Euro VI, China VI, and US Tier 3 specs. Its blending RVP of 3–5 psi outperforms MTBE (8–10 psi), allowing higher oxygenate volumes without exceeding volatility limits. In solvent extraction, TAME surpasses butyl acetate in phenol removal efficiency. Suitable for API synthesis and fine chemical applications. Bulk quantities available.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 994-05-8
Cat. No. B166767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Amyl methyl ether
CAS994-05-8
Synonyms2-methoxy-2-methylbutane
methyl tert-amyl ether
TAME ether
tert-amyl methyl ether
tert-pentyl methyl ether
tertiary-amyl methyl ethe
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCCC(C)(C)OC
InChIInChI=1S/C6H14O/c1-5-6(2,3)7-4/h5H2,1-4H3
InChIKeyHVZJRWJGKQPSFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble ethyl ether, ethanol
In water, 1.07X10+4 mg/L at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Amyl Methyl Ether (TAME, CAS 994-05-8): Technical Baseline for Scientific and Industrial Procurement Decisions


Tert-Amyl methyl ether (TAME, 2-methoxy-2-methylbutane) is a C6 asymmetrical alkyl ether with the molecular formula C6H14O and a molecular weight of 102.17 g/mol [1]. It appears as a clear, colorless liquid with a camphor-like odor and is classified as a highly flammable volatile organic compound (VOC) . At 25°C, TAME exhibits a density of 0.77 g/mL, a boiling point of 85–86 °C at atmospheric pressure, and a vapor pressure of 75.21 mmHg (91 hPa at 25°C) [2]. TAME is primarily deployed as a gasoline oxygenate and octane enhancer, manufactured via the etherification of isoamylenes (C5 olefins) with methanol in the presence of an acid catalyst [3]. In addition to its dominant role in fuel blending, TAME has been evaluated as an extraction solvent in fine chemical and wastewater treatment applications [4].

Why tert-Amyl Methyl Ether (TAME, CAS 994-05-8) Cannot Be Interchanged with MTBE, ETBE, or TAEE in Critical Applications


Within the class of fuel oxygenates, methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), tert-amyl methyl ether (TAME), and tert-amyl ethyl ether (TAEE) are chemically distinct molecules with divergent physical properties, blending behaviors, and regulatory profiles. Substituting one for another without quantitative justification introduces significant risk to product performance, process consistency, and compliance. For instance, while MTBE offers a higher blending octane number, its documented groundwater contamination issues led to widespread phase-outs in the United States [1]. Conversely, TAME provides a distinct advantage in Reid vapor pressure (RVP) reduction relative to MTBE, enabling compliance with stringent volatility specifications without requiring additional light-end adjustments [2]. Furthermore, ETBE, despite sharing a similar low-RVP profile with TAME, relies on bio-ethanol feedstocks that introduce different supply chain economics and blending vapor pressure characteristics [1]. In non-fuel applications such as solvent-based extraction, performance diverges sharply: TAME has been shown to outperform butyl acetate in phenol extraction efficiency under comparable process conditions, a result not generalizable to other ethers like diisopropyl ether (DIPE) or TAEE without specific experimental validation [3].

Quantitative Differentiation of tert-Amyl Methyl Ether (TAME, CAS 994-05-8) versus MTBE, ETBE, and Butyl Acetate: A Procurement Evidence Guide


TAME Lowers Gasoline Reid Vapor Pressure (RVP) More Effectively Than MTBE

TAME exhibits a substantially lower blending Reid vapor pressure (RVP) compared to MTBE, offering refinery operators enhanced flexibility to meet volatility specifications while maintaining oxygenate content. The RVP blending value for TAME is approximately 3–5 psi, in contrast to MTBE's 8–10 psi [1]. This difference is mechanistically attributable to TAME's higher molecular weight (102.17 g/mol) relative to MTBE (88.15 g/mol), which reduces its contribution to vapor-phase mole fraction in the blend. In a direct comparative study of gasoline blending components, the introduction of TAME was shown to reduce base gasoline RVP at levels comparable to low-volatility isooctene, whereas MTBE exhibited a substantially higher vapor pressure contribution [2].

Gasoline blending Volatility control Fuel oxygenates

TAME Delivers Comparable Antiknock Performance to MTBE with Superior Volatility Profile

TAME provides an average blending octane number of approximately 104, representing a modest reduction of 5 octane points compared to MTBE's 109 blending octane value [1]. While this difference is measurable, the antiknock efficiency of TAME in gasoline blends is sufficient for most commercial gasoline grade requirements, particularly when the compounding benefit of RVP reduction is factored into the formulation optimization. A study on oxygenate blending characteristics confirmed that TAME's antiknock properties, while numerically lower than MTBE, remain within the high-performance range required for premium gasoline blending and do not necessitate compensatory aromatic addition [1]. The octane deficit relative to MTBE is partially offset by TAME's superior compatibility with ethanol-containing blends in reformulated gasoline programs [2].

Octane enhancement Engine knocking Fuel formulation

TAME Outperforms Butyl Acetate as an Extraction Solvent for Phenolic Wastewater Treatment

In a controlled extraction study using simulated shale oil phenol wastewater, TAME demonstrated superior phenol extraction capability compared to butyl acetate under identical experimental conditions. Experiments conducted at varying temperatures and phase ratios (wastewater-to-extractant) revealed that TAME consistently achieved higher phenol extraction rates than butyl acetate across the tested parameter space [1]. The study further noted that the extraction rate of methyl phenol decreased throughout the experimental runs, while phenol extraction efficiency with TAME remained robust [1]. The findings establish TAME as a quantitatively validated, higher-performing extractant for phenolic compounds compared to butyl acetate in industrial wastewater treatment applications.

Liquid-liquid extraction Phenol removal Green solvent selection

TAME Emissions Profile Resembles MTBE but with Distinct Aldehyde Formation Characteristics

A systematic literature review on fuel ether emissions indicates that regulated and unregulated exhaust emissions from TAME-blended gasoline generally resemble those from MTBE-blended fuels under comparable engine operating conditions [1]. However, a notable differential finding is that TAME combustion produces higher formaldehyde emissions than MTBE [1]. In contrast, MTBE and ETBE blends tend to increase NOx emissions, whereas diisopropyl ether (DIPE) exhibits NOx-reducing behavior [1]. From a toxicokinetic perspective, the acute toxicity of TAME, MTBE, and ETBE is uniformly low, with central nervous system depression being the primary acute effect observed across all three ethers following short-term inhalation exposure in both rat and human studies [2].

Exhaust emissions Air quality Fuel oxygenate toxicity

TAME Exhibits Environmental Fate Profile Distinct from MTBE: Lower Soil Adsorption, Non-Bioaccumulative

An experimental determination of TAME's physicochemical and environmental properties, conducted under European Union chemical regulation methodology, established that TAME is a volatile, non-hydrophobic, water-soluble liquid that is not expected to adsorb significantly onto organic matter in soil or sediment [1]. TAME is not readily biodegradable and exhibits very low acute toxicity to aquatic organisms, with no expected bioaccumulation potential [1]. These characteristics differ meaningfully from MTBE, which has been widely documented as a persistent groundwater contaminant with significant mobility in aquifer systems—a factor that precipitated regulatory phase-outs of MTBE in the United States [2]. While TAME is also water-soluble and mobile, its lower blending RVP reduces evaporative losses and its distinct degradation kinetics may inform site-specific environmental risk assessments [1].

Environmental risk assessment Groundwater protection Fuel oxygenate fate

TAME Is Synthesizable from Low-Value C5 Raffinate Streams with Documented Process Economics

Patented processes describe the production of TAME directly from C5 raffinate fractions—byproduct streams obtained from butadiene extraction and light olefin production—via reaction with methanol over acidic smectite clay catalysts at temperatures ranging from 20°C to 250°C and pressures of 0.1 to 7.0 MPa [1]. This feedstock flexibility contrasts with MTBE production, which relies primarily on C4 isobutylene streams derived from FCC or steam cracking operations. An integrated process employing catalytic distillation has been patented for TAME synthesis using isoamylenes (iC5=) from FCC light naphtha, combining etherification, methanol recovery, and n-pentene skeletal isomerization to maximize TAME yield from the C5 cut [2]. The 1988 commissioning of the world's first commercial TAME unit at the Lindsey Oil Refinery (UK) with 50,000 tonnes/year capacity established industrial feasibility, achieving a 63% conversion rate of isoamylene feedstock to TAME [3].

Refinery integration Olefin upgrading Process economics

Validated Industrial and Research Application Scenarios for tert-Amyl Methyl Ether (TAME, CAS 994-05-8)


Gasoline Blending Where Reid Vapor Pressure (RVP) Reduction Is the Primary Formulation Constraint

Refineries operating under stringent gasoline volatility specifications (e.g., Euro VI, China VI, US Tier 3) benefit from TAME's low blending RVP of 3–5 psi compared to MTBE's 8–10 psi [1]. This differential allows blenders to incorporate higher oxygenate volumes without exceeding RVP ceilings, thereby maximizing octane enhancement and oxygen content while minimizing the need for costly light-ends removal. The RVP advantage is particularly valuable during summer-grade gasoline production, when vapor pressure limits are most restrictive [2].

Phenolic Wastewater Treatment via Liquid-Liquid Extraction in Shale Oil and Coal Chemical Industries

Industrial wastewater streams containing high concentrations of phenol and methyl phenols—common in shale oil retorting, coal gasification, and coking operations—can be treated more effectively with TAME than with butyl acetate as the extraction solvent. Experimental validation demonstrates superior phenol extraction efficiency using TAME under varied temperature and phase ratio conditions [3]. This application scenario supports compliance with discharge limits for phenolic compounds and reduces the organic load on downstream biological treatment units.

C5 Olefin Upgrading in Refineries with Surplus FCC Light Naphtha

Refinery complexes with fluid catalytic cracking (FCC) units generating C5 olefin streams can implement TAME synthesis to upgrade low-value raffinate into a high-octane gasoline blendstock. Patented integrated processes utilize catalytic distillation to convert isoamylenes (iC5=) with methanol to TAME, achieving commercially demonstrated conversion rates of 63% and enabling capacities of 50,000 tonnes per year [4]. This scenario is economically compelling in regions where MTBE has been phased out due to groundwater concerns and where C4 isobutylene supply is constrained [1].

High-Purity TAME as a Specialized Ether Solvent for Fine Chemical Synthesis and API Manufacturing

TAME is commercially available in high-purity grades (≥97% to 99.9%) suitable for use as an extraction solvent in the manufacture of active pharmaceutical ingredients (APIs), advanced intermediates, and high-value fine chemicals . Commercial product offerings under the METHOXYPENTANE™ designation position TAME as a novel ether solvent for demanding synthesis and purification procedures in academic and industrial research settings . The compound's specific solubility parameters and boiling point range (85–86°C) provide a distinct processing window compared to other dialkyl ethers like MTBE (55°C) or DIPE (68°C), enabling higher-temperature reactions and distillative separations without crossing into higher-boiling solvent regimes [5].

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